[4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate
Overview
Description
YC-137 is a cell-permeable naphthoquinone compound known for its ability to selectively induce apoptosis in cells that overexpress Bcl-2, a protein that inhibits cell death . This compound has garnered significant attention in the field of cancer research due to its potential to target and eliminate cancer cells while sparing healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YC-137 involves the use of naphthoquinone as a starting material. The compound is typically synthesized through a series of chemical reactions that include oxidation, reduction, and substitution reactions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of YC-137 involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
YC-137 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions involving YC-137 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from the reactions of YC-137 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce quinones, while reduction reactions may yield hydroquinones .
Scientific Research Applications
YC-137 has a wide range of scientific research applications, including:
Mechanism of Action
YC-137 exerts its effects by binding to the Bcl-2 protein, thereby disrupting its interaction with pro-apoptotic proteins like Bid BH3 . This disruption leads to the activation of the apoptotic pathway, resulting in the selective induction of cell death in Bcl-2-overexpressing cells . The molecular targets and pathways involved include the mitochondrial apoptotic pathway and the regulation of cytochrome c release .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to YC-137 include:
ABT-737: Another Bcl-2 inhibitor that induces apoptosis in cancer cells.
HA-14.1: A small molecule that inhibits Bcl-2 and induces apoptosis.
Chelerythrine: A protein kinase C inhibitor that also targets Bcl-2.
Uniqueness of YC-137
YC-137 is unique in its selective binding to Bcl-2 and its ability to induce apoptosis with minimal effects on healthy cells . This selectivity makes it a promising candidate for cancer therapy, as it can potentially reduce the side effects associated with conventional chemotherapy .
Properties
CAS No. |
810659-53-1 |
---|---|
Molecular Formula |
C24H21N3O6S2 |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
[4-[(4,9-dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] (2S)-2-(methoxycarbonylamino)-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C24H21N3O6S2/c1-32-24(31)26-17(11-12-34-2)22(30)33-14-9-7-13(8-10-14)25-23-27-18-19(28)15-5-3-4-6-16(15)20(29)21(18)35-23/h3-10,17H,11-12H2,1-2H3,(H,25,27)(H,26,31)/t17-/m0/s1 |
InChI Key |
SFDSXIZFOOBDMC-KRWDZBQOSA-N |
SMILES |
COC(=O)NC(CCSC)C(=O)OC1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)C4=CC=CC=C4C3=O |
Isomeric SMILES |
COC(=O)N[C@@H](CCSC)C(=O)OC1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
COC(=O)NC(CCSC)C(=O)OC1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)C4=CC=CC=C4C3=O |
Appearance |
White to off-white solid powder. |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-methoxycarbonylamino-4-methylsulfanyl-butyric acid 4-(4,9-dihydro-naphtho(2,3-d)thiazol-2-ylamino)phenyl ester YC137 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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